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Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the checkpoint kinase 1 (CHK1) and checkpoint

kinase 2 (CHK2) inhibitor, VER-00158411. Its performance is evaluated against other well-

characterized CHK1 inhibitors that have entered clinical development: MK-8776, SRA737

(CCT245737), and LY2606368 (Prexasertib). This comparison focuses on the selectivity profile,

supported by available experimental data.

Introduction to CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response

(DDR) pathway. Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest,

allowing time for DNA repair. In many cancer cells with a defective G1 checkpoint, reliance on

the S and G2/M checkpoints, which are regulated by CHK1, is increased. Therefore, inhibiting

CHK1 can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic

lethality in tumors with high replicative stress.

VER-00158411: A Dual CHK1/CHK2 Inhibitor
VER-00158411 is a potent, ATP-competitive inhibitor of both CHK1 and CHK2. In biochemical

assays, it demonstrates low nanomolar potency against both kinases.
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A crucial aspect of a kinase inhibitor's utility and safety profile is its selectivity across the

kinome. The following tables summarize the available data for VER-00158411 and its

comparators.

Table 1: In Vitro Kinase Inhibition Profile

Compound
CHK1 IC50
(nM)

CHK2 IC50
(nM)

CDK1 IC50
(nM)

Other Notable
Off-Targets
(IC50 < 100
nM)

VER-00158411 4.4[1] 4.5[1] >10,000
Data not publicly

available

MK-8776 3 1500 160 CDK2

SRA737 1.3[2] 9030 1260-2440

ERK8 (130 nM),

PKD1 (298 nM),

RSK1 (362 nM),

RSK2 (361 nM)

[2]

LY2606368 <1 (Ki = 0.9)[3] 8[3][4] -

RSK1 (9 nM),

MELK (38 nM),

SIK (42 nM),

BRSK2 (48 nM),

ARK5 (64 nM)[3]

Note: A comprehensive, broad-panel kinase selectivity screen for VER-00158411 is not publicly

available at the time of this publication. The comparison is therefore limited to the available

data.
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Compound
Cellular CHK1 Inhibition
IC50 (nM)

Cellular CHK2 Inhibition
IC50 (nM)

VER-00158411 48 (pChk1 S296) 904 (pChk2 S516)

MK-8776 ~100-300 ~10,000-30,000

SRA737 30-220 >10,000

LY2606368 <31 <31

Signaling Pathway and Experimental Workflow
To understand the context of VER-00158411's activity, the following diagrams illustrate the

CHK1 signaling pathway and a general workflow for determining kinase inhibitor potency.
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Caption: Simplified CHK1/CHK2 signaling pathway in response to DNA damage.
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Caption: General experimental workflow for determining kinase inhibitor IC50 values.

Experimental Protocols
The following are generalized protocols for biochemical kinase assays used to determine the

potency of CHK1 inhibitors. Specific parameters may vary between studies.

General Radiometric Kinase Assay (e.g., for MK-8776)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a

substrate peptide.
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Reaction Setup: Reactions are typically performed in a 96-well plate. Each reaction well

contains the recombinant CHK1 enzyme, a biotinylated substrate peptide (e.g., a peptide

derived from CDC25C, known as CHKtide), and the test inhibitor at various concentrations in

a kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and [γ-

³³P]ATP. The final ATP concentration is often kept near the Km value for the kinase to ensure

sensitive detection of ATP-competitive inhibitors.

Incubation: The reaction is allowed to proceed for a set time (e.g., 2 hours) at room

temperature.

Termination and Detection: The reaction is stopped by the addition of a stop solution

containing a high concentration of salt and EDTA. The biotinylated substrate is then captured

on a streptavidin-coated scintillant-proximity assay (SPA) bead or filter plate. The

radioactivity incorporated into the substrate is measured using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. The

percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor

control. The IC50 value is determined by fitting the data to a dose-response curve.

General Luminescence-Based Kinase Assay (e.g., ADP-
Glo™)
This assay measures the amount of ADP produced in the kinase reaction, which is then

converted into a luminescent signal.

Reaction Setup: Similar to the radiometric assay, the reaction is set up in a multi-well plate

with the kinase, substrate, ATP, and inhibitor.

Kinase Reaction: The reaction is incubated for a specific time (e.g., 60 minutes) at a

controlled temperature (e.g., 30°C).

ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the

kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent"

is added, which contains enzymes that convert the ADP produced into ATP. This newly

synthesized ATP is then used by a luciferase to generate a luminescent signal.
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Signal Measurement: The luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and thus to the kinase activity. IC50 values are calculated from the dose-response curves.

Discussion
VER-00158411 is a highly potent inhibitor of both CHK1 and CHK2 in biochemical assays. This

dual activity contrasts with inhibitors like MK-8776 and SRA737, which show significant

selectivity for CHK1 over CHK2 in vitro. LY2606368, similar to VER-00158411, also inhibits

both CHK1 and CHK2 with high potency.

The high selectivity of VER-00158411 for CHK1/2 over CDK1 is a favorable characteristic, as

off-target inhibition of CDKs can lead to different cellular phenotypes and toxicities. However,

without a comprehensive kinome-wide selectivity profile, it is challenging to fully assess the

potential for off-target effects and compare it directly with SRA737 and LY2606368, for which

broader screening data is available.

In cellular assays, the potency of VER-00158411 against CHK1 is reduced compared to its

biochemical potency, a common observation for many kinase inhibitors due to factors like cell

permeability and intracellular ATP concentrations. Notably, the cellular selectivity for CHK1 over

CHK2 is approximately 19-fold, which is more pronounced than its biochemical profile.

Conclusion
VER-00158411 is a potent dual inhibitor of CHK1 and CHK2 with high selectivity against

CDK1. Its in vitro potency is comparable to other leading CHK1 inhibitors. For a more complete

understanding of its therapeutic potential and to enable a more direct comparison with other

clinical candidates, a comprehensive kinase selectivity profile is necessary. Researchers using

VER-00158411 should consider its dual activity on CHK1 and CHK2 in their experimental

design and interpretation of results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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